2-Methoxy-3-(triphenylsilyl)naphthalene
Description
2-Methoxy-3-(triphenylsilyl)naphthalene is a naphthalene derivative featuring a methoxy (-OCH₃) group at the 2-position and a bulky triphenylsilyl (-SiPh₃) group at the 3-position. The methoxy group is electron-donating, which may influence the electronic properties of the aromatic system, while the triphenylsilyl group introduces significant steric hindrance. This compound is likely utilized in materials science or organic synthesis, particularly in asymmetric catalysis or as a ligand precursor, given the prevalence of triphenylsilyl-containing analogs in such applications .
Properties
CAS No. |
18768-23-5 |
|---|---|
Molecular Formula |
C29H24OSi |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(3-methoxynaphthalen-2-yl)-triphenylsilane |
InChI |
InChI=1S/C29H24OSi/c1-30-28-21-23-13-11-12-14-24(23)22-29(28)31(25-15-5-2-6-16-25,26-17-7-3-8-18-26)27-19-9-4-10-20-27/h2-22H,1H3 |
InChI Key |
IVHYVSVYOGOELZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|---|
| This compound | C₃₁H₂₈OSi | 2-OCH₃, 3-SiPh₃ | ~452.7 (estimated) | Inferred: Ligand synthesis, materials |
| (R)-3,3′-Bis(triphenylsilyl)-1,1′-bi-2-naphthol | C₅₆H₄₂O₂Si₂ | 3-SiPh₃ (bis) | 803.09 | Asymmetric catalysis |
| 2-(Triphenylsilyl)naphthalene | C₂₈H₂₂Si | 2-SiPh₃ | 386.6 | Not specified |
| 2-Methoxynaphthalene | C₁₁H₁₀O | 2-OCH₃ | 158.2 | Reference standard in spectroscopy |
Table 2: Analytical Methods for Naphthalene Derivatives
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